Pactamycin - 23668-11-3

Pactamycin

Catalog Number: EVT-278274
CAS Number: 23668-11-3
Molecular Formula: C28H38N4O8
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pactamycin is a complex aminocyclopentitol antibiotic first isolated from the bacterium Streptomyces pactum. [] It is characterized by a unique five-membered aminocyclitol core decorated with 3-aminoacetophenone, 6-methylsalicytate, and an N,N-dimethylcarbamoyl group. [] Pactamycin exhibits potent biological activities, notably its ability to inhibit protein synthesis across various organisms, including bacteria, mammalian cells, viruses, and protozoa. [] This broad-spectrum activity stems from its strong binding affinity to a conserved region within the ribosome. [] Pactamycin serves as a valuable tool in scientific research for probing ribosome structure and function, investigating cellular processes, and exploring potential therapeutic targets.

Future Directions
  • Structure-Activity Relationship Studies: Designing and synthesizing new pactamycin analogs with tailored properties will be crucial for dissecting the structural elements responsible for its biological activity and overcoming its inherent cytotoxicity. [, ]
  • Tool for Synthetic Biology: Pactamycin's biosynthetic pathway offers a unique platform for engineering the production of novel bioactive molecules. [] Exploring the substrate specificity and catalytic promiscuity of enzymes involved in pactamycin biosynthesis could enable the generation of diverse chemical scaffolds with potential applications in medicine and biotechnology.
  • Investigating Resistance Mechanisms: Understanding the mechanisms of resistance to pactamycin, such as methylation of 16S rRNA, will be crucial for developing strategies to circumvent resistance and enhance its efficacy. []

Pactamycate

    Compound Description: Pactamycin and pactamycate are often isolated together from Streptomyces pactum fermentations, with pactamycate sometimes found in higher yields []. Pactamycate is a chemical degradation product of pactamycin []. Both compounds share a structurally complex nucleus featuring a highly substituted cyclopentane ring [].

    Relevance: The close structural similarities between pactamycin and pactamycate, alongside their co-occurrence, makes understanding the biosynthesis and structure-activity relationships of pactamycate highly relevant in the study of pactamycin. Researchers often study pactamycate alongside pactamycin to gain insights into the biosynthesis and structure-activity relationships of this class of compounds [].

De-6-MSA-pactamycin

    Compound Description: De-6-MSA-pactamycin is a pactamycin analog lacking the 6-methylsalicylyl (6-MSA) moiety. It is produced by genetically engineered Streptomyces pactum strains in which the polyketide synthase gene (ptmQ) has been inactivated []. Despite the structural difference, this analog retains comparable cytotoxic and antibacterial activities to pactamycin [].

    Relevance: De-6-MSA-pactamycin provides valuable insights into the structure-activity relationship of pactamycin. Its activity suggests that the 6-MSA group may not be essential for the cytotoxic and antibacterial properties of pactamycin [].

De-6-MSA-pactamycate

    Compound Description: Similar to de-6-MSA-pactamycin, this compound is a pactamycate analog devoid of the 6-MSA group []. It is also generated through the inactivation of the ptmQ gene in Streptomyces pactum. It exhibits similar activity to pactamycate, suggesting the 6-MSA group is not crucial for its biological activity [].

    Relevance: De-6-MSA-pactamycate further strengthens the understanding of the structure-activity relationship in pactamycin and its analogues, emphasizing the non-essential role of the 6-MSA group for the biological activity in this family of compounds [].

5''-Fluoropactamycin

    Compound Description: This pactamycin analog is generated through directed biosynthesis by supplementing the fermentation medium of Streptomyces pactum with 3-amino-5-fluorobenzoic acid, an analog of a pactamycin biosynthetic precursor [, ]. 5''-Fluoropactamycin exhibits comparable antimicrobial and cytotoxic activities to pactamycin [, ].

    Relevance: The successful incorporation of a fluorine atom in 5''-fluoropactamycin demonstrates the potential of directed biosynthesis for producing pactamycin analogs. This approach can be helpful in exploring structure-activity relationships and developing potentially less toxic derivatives of pactamycin [, ].

7-Demethyl-7-deoxypactamycin (TM-026)

    Compound Description: TM-026 is a biosynthetically engineered pactamycin analog that lacks the methyl and hydroxyl groups at the C7 position []. Unlike pactamycin, TM-026 does not inhibit nascent protein synthesis in a cell-based assay []. This analog shows potent antitumor activity, inducing p53-dependent cell-cycle arrest at the S-phase in human head and neck squamous cell carcinoma (HNSCC) cells [].

    Relevance: TM-026's distinct activity profile compared to pactamycin, along with its antitumor potential, makes it a promising candidate for further investigation. It highlights the possibility of generating pactamycin analogs with a potentially safer profile for therapeutic applications [].

De-6MSA-7-demethyl-7-deoxypactamycin (TM-025)

    Compound Description: TM-025 is structurally similar to TM-026 but lacks both the 6-MSA and the C7 methyl and hydroxyl groups []. Like TM-026, this analog does not inhibit de novo protein synthesis and exhibits similar antitumor activity against HNSCC cells [].

    Relevance: The comparable activity profiles of TM-025 and TM-026 further support the notion that the 6-MSA, C7 methyl, and hydroxyl groups are not essential for the antitumor activity observed in these pactamycin analogs. This finding opens avenues for developing potentially less toxic pactamycin derivatives with improved therapeutic windows [].

8''-Hydroxypactamycin (PD 118,309)

    Compound Description: Isolated from the culture broths of a Streptomyces sp., 8''-hydroxypactamycin has a hydroxyl group at the 8'' position []. This compound displays potent in vitro and in vivo antitumor activity [].

    Relevance: The structural similarity to pactamycin and its potent antitumor activity makes 8''-hydroxypactamycin an important compound for further investigation. Comparing its activity to pactamycin can provide insights into the contribution of the 8''-hydroxyl group to the biological activity [].

7-Deoxypactamycin (PD 113,618)

    Compound Description: 7-Deoxypactamycin is another analog isolated from Streptomyces sp., lacking the hydroxyl group at the C7 position of pactamycin []. This compound was also found to be identical to cranomycin [].

    Relevance: The identification of 7-deoxypactamycin as cranomycin provides a link between different research efforts and highlights the potential of finding pactamycin analogs from diverse sources. The absence of the C7 hydroxyl group and its potential impact on biological activity can provide useful information for designing new analogs [].

Source

Pactamycin was first discovered in the 1970s during studies aimed at identifying new antibiotic agents from soil-dwelling actinomycetes. The Streptomyces pactum strain (ATCC 27456) has been identified as the primary source for pactamycin production, and subsequent research has focused on optimizing its biosynthesis through genetic engineering and fermentation techniques .

Classification

Pactamycin is classified as an aminocyclitol antibiotic. This classification is based on its structural features, which include a cyclitol core and various functional groups that contribute to its biological activity. It is also categorized under polyketide-derived compounds due to its complex biosynthetic origins involving polyketide synthases .

Synthesis Analysis

Methods

The total synthesis of pactamycin has been achieved through various synthetic routes, with notable approaches including asymmetric synthesis and modular construction techniques. One significant method involves a fifteen-step total synthesis that emphasizes enantioselectivity and the late-stage introduction of functional groups, allowing for the generation of analogs for further study .

Technical Details

Molecular Structure Analysis

Structure

Pactamycin's molecular structure consists of a complex arrangement featuring multiple rings and stereocenters. Its core structure includes a cyclopentane ring fused with an aminocyclitol moiety, contributing to its biological activity.

Data

  • Molecular Formula: C₁₇H₁₉N₃O₄
  • Molecular Weight: 329.35 g/mol
  • Key Functional Groups: Amino groups, hydroxyl groups, and ketones are integral to its activity .
Chemical Reactions Analysis

Reactions

Pactamycin undergoes various chemical reactions that are pivotal in both its biosynthesis and synthetic production. Key reactions include:

  • Mannich Reaction: Utilized for constructing critical carbon centers.
  • Ozonolysis: Applied in generating specific functional groups during synthesis.
  • Radical Bromination: Used to introduce bromide at strategic positions within the molecule .

Technical Details

The synthesis pathways often involve multiple steps where stereochemistry plays a crucial role, necessitating careful control over reaction conditions to achieve desired configurations.

Mechanism of Action

Pactamycin exerts its biological effects primarily through the inhibition of protein synthesis. It binds to the ribosomal subunit, interfering with the translation process in both bacterial and eukaryotic cells.

Process

  1. Binding: Pactamycin binds to the ribosome at specific sites.
  2. Inhibition: This binding prevents the proper assembly of amino acids into proteins, effectively stalling cell growth and replication.
  3. Data on Efficacy: Studies have shown that pactamycin exhibits potent activity against various cancer cell lines and pathogenic bacteria, making it a candidate for further therapeutic development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pactamycin is typically presented as a white to off-white crystalline powder.
  • Solubility: It exhibits varying solubility in organic solvents but is generally soluble in polar solvents like methanol.

Chemical Properties

  • Stability: Pactamycin is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: The presence of multiple functional groups allows pactamycin to participate in various chemical reactions, making it amenable to derivatization for analog development .
Applications

Pactamycin has significant scientific applications primarily in medicinal chemistry and pharmacology:

  • Antitumor Agent: Its ability to inhibit protein synthesis makes it a candidate for cancer therapy.
  • Antibiotic Research: Ongoing studies aim to explore its efficacy against resistant bacterial strains.
  • Biosynthetic Studies: Research into its biosynthetic pathways offers insights into microbial secondary metabolism, potentially leading to novel drug discoveries .

Properties

CAS Number

23668-11-3

Product Name

Pactamycin

IUPAC Name

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate

Molecular Formula

C28H38N4O8

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)

InChI Key

WVIUOSJLUCTGFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Pactamycin; NSC 52947; NSC-52947; NSC52947;

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Isomeric SMILES

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.